![molecular formula C15H11NO3 B7470640 7-(Pyridin-2-ylmethoxy)chromen-2-one](/img/structure/B7470640.png)
7-(Pyridin-2-ylmethoxy)chromen-2-one
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Overview
Description
7-(Pyridin-2-ylmethoxy)chromen-2-one, also known as Pymetrozine, is a chemical compound that belongs to the chemical class of pyridinecarboxylic acids. It is a synthetic insecticide that is widely used in the agricultural industry to control the population of aphids, whiteflies, and other insects that harm crops. Pymetrozine has a unique mode of action that targets the nervous system of insects, making it an effective and selective insecticide.
Mechanism of Action
7-(Pyridin-2-ylmethoxy)chromen-2-one targets the nervous system of insects by selectively inhibiting the feeding behavior of aphids and other insects. It acts as an agonist of the nicotinic acetylcholine receptor, which is responsible for the transmission of nerve impulses in insects. 7-(Pyridin-2-ylmethoxy)chromen-2-one binds to the receptor and disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
7-(Pyridin-2-ylmethoxy)chromen-2-one has been found to have low toxicity to mammals and other non-target organisms. It has a short half-life in the environment and does not accumulate in the food chain. 7-(Pyridin-2-ylmethoxy)chromen-2-one has been shown to have no adverse effects on the growth and development of crops, and does not affect the nutritional quality of the harvested produce.
Advantages and Limitations for Lab Experiments
7-(Pyridin-2-ylmethoxy)chromen-2-one has several advantages for lab experiments. It is easy to synthesize and purify, and its mode of action is well understood. It has a high degree of selectivity towards insects, making it an ideal candidate for studying the effects of insecticides on non-target organisms. However, one limitation of 7-(Pyridin-2-ylmethoxy)chromen-2-one is that its mode of action is specific to insects, and it cannot be used to study the effects of insecticides on other organisms.
Future Directions
There are several future directions for the research on 7-(Pyridin-2-ylmethoxy)chromen-2-one. One area of interest is the development of new insecticides based on the structure of 7-(Pyridin-2-ylmethoxy)chromen-2-one. Another area of research is the study of the effects of 7-(Pyridin-2-ylmethoxy)chromen-2-one on non-target organisms, including beneficial insects and soil microorganisms. Additionally, the potential use of 7-(Pyridin-2-ylmethoxy)chromen-2-one in the control of mosquito-borne diseases like malaria and dengue fever is an area of active research. Further studies are needed to fully understand the potential of 7-(Pyridin-2-ylmethoxy)chromen-2-one in these areas.
Synthesis Methods
The synthesis of 7-(Pyridin-2-ylmethoxy)chromen-2-one involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid, followed by a cyclization reaction to form the final product. The reaction is performed under controlled conditions, and the purity of the product is ensured through various purification techniques.
Scientific Research Applications
7-(Pyridin-2-ylmethoxy)chromen-2-one has been extensively studied for its insecticidal properties and its mode of action. It has been found to be effective against a wide range of insect pests, including aphids, whiteflies, and leafhoppers. 7-(Pyridin-2-ylmethoxy)chromen-2-one has been used in the field of agriculture to control insect populations and increase crop yields. It has also been studied for its potential use in the control of mosquito-borne diseases like malaria and dengue fever.
properties
IUPAC Name |
7-(pyridin-2-ylmethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15-7-5-11-4-6-13(9-14(11)19-15)18-10-12-3-1-2-8-16-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQBVNHINCJMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Pyridin-2-ylmethoxy)chromen-2-one |
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